molecular formula C19H18FNO6S2 B2973550 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 896327-88-1

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2973550
CAS No.: 896327-88-1
M. Wt: 439.47
InChI Key: SKTMTDYBTYZVEK-UHFFFAOYSA-N
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Description

The compound N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide (hereafter referred to as the "target compound") is a bis-sulfonamide derivative featuring a central ethyl group substituted with a 4-fluorobenzenesulfonyl moiety and a furan-2-yl group. The 4-methoxybenzene sulfonamide moiety further enhances its structural complexity. Sulfonamides are widely studied for their bioactivity, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties . The fluorine atom on the benzenesulfonyl group likely enhances metabolic stability and hydrophobic interactions, while the methoxy group modulates electronic properties and solubility .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO6S2/c1-26-15-6-10-17(11-7-15)29(24,25)21-13-19(18-3-2-12-27-18)28(22,23)16-8-4-14(20)5-9-16/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTMTDYBTYZVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under controlled conditions to form an intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzenesulfonyl and Sulfonamide Moieties

Compound : N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
  • Key Differences: Benzenesulfonyl Group: Chlorine (Cl) replaces fluorine (F) at the para position. Sulfonamide Substituent: 5-Fluoro-2-methoxy vs. 4-methoxy in the target compound. The 2-methoxy group may sterically hinder interactions compared to the 4-methoxy orientation.
  • Implications : The Cl substituent increases molecular weight (~473.9 vs. ~457.5 for the target compound) and lipophilicity, which could enhance membrane permeability but reduce solubility .
Compound : N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide
  • Key Differences :
    • Benzenesulfonyl Group : 4-Methylphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing). Methyl groups enhance hydrophobicity but reduce polarity.
    • Sulfonamide Substituent : 2,5-Dimethoxy vs. single 4-methoxy. Dimethoxy groups may improve solubility but introduce steric bulk.
  • Implications : The methyl group could reduce metabolic oxidation compared to fluorine, while dimethoxy substituents might favor π-π stacking in aromatic binding pockets .
Compound : N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide
  • Key Differences: Lacks the ethyl-furan linker and second sulfonamide group. Features an amino group at the 4-position of the phenyl ring, introducing a basic site for hydrogen bonding.

Functional Group Variations and Pharmacokinetic Implications

Compound : N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Key Differences : Incorporates a piperazine ring and benzodioxine sulfonamide.
  • Implications : The piperazine group introduces a basic nitrogen, improving water solubility and enabling salt formation. The benzodioxine moiety may enhance rigidity and receptor selectivity .
Compound : N-(4-Methoxyphenyl)benzenesulfonamide
  • Implications : Serves as a foundational structure for studying sulfonamide bioactivity, highlighting the importance of additional substituents in the target compound for enhanced potency .

Data Tables: Structural and Molecular Comparisons

Table 1. Substituent Profiles of Key Sulfonamide Derivatives

Compound Name Benzenesulfonyl Group Sulfonamide Substituent Molecular Weight (g/mol) Reference
Target Compound 4-Fluoro 4-Methoxy ~457.5* N/A
Compound 4-Chloro 5-Fluoro-2-methoxy 473.9
Compound 4-Methyl 2,5-Dimethoxy N/A
Compound 4-Fluoro 4-Amino-2-methoxy 296.3

*Estimated based on substituent replacement from .

Table 2. Functional Group Impact on Properties

Group Effect on Solubility Effect on Binding Affinity Metabolic Stability
4-Fluoro (Target) Moderate High (Electron-withdrawing) High
4-Chloro () Low Moderate (Lipophilic) Moderate
4-Methyl () Low Low (Electron-donating) High
Piperazine () High High (Ionizable) Low

Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine in the target compound enhances stability and enzyme interactions compared to chlorine or methyl analogs .
  • Structural Complexity : Bis-sulfonamide derivatives (target, ) show promise in multi-target therapies due to dual functional groups, whereas simpler analogs () may lack specificity.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN2O6SC_{23}H_{23}FN_2O_6S with a molecular weight of approximately 474.5 g/mol. The structure includes:

  • Fluorobenzenesulfonyl group : Enhances electrophilic properties.
  • Furan ring : Contributes to biological interactions.
  • Methoxy and sulfonamide groups : Implicated in pharmacological activity.

The biological activity of sulfonamides typically involves the inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:

  • Enzyme inhibition : Targeting enzymes involved in metabolic pathways.
  • Receptor modulation : Interacting with cellular receptors to alter signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties : Sulfonamides are historically known for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity, possibly through inhibition of bacterial folate synthesis.
  • Anticancer Activity : Some studies suggest that compounds containing furan and sulfonamide moieties can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
  • Anti-inflammatory Effects : Compounds with methoxy and sulfonamide groups have shown promise in reducing inflammation in various models.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the antimicrobial activity against various bacterial strains.The compound exhibited significant antibacterial effects, comparable to standard antibiotics.
Study 2 Evaluated anticancer properties using cell lines (e.g., breast cancer).Induced apoptosis and reduced cell viability, suggesting potential as an anticancer agent.
Study 3 Assessed anti-inflammatory effects in animal models.Demonstrated reduction in inflammatory markers, indicating therapeutic potential for inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Sulfonamide Linkage : Reaction between 4-fluorobenzenesulfonyl chloride and an appropriate amine.
  • Introduction of Furan Ring : Via substitution reactions, incorporating furan derivatives.
  • Methoxy Group Addition : Utilizing methoxy reagents under controlled conditions.

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